Ethyl 2-(2-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate
Description
This compound is a heterocyclic ester featuring a thiazole core linked to a piperidine-oxadiazole scaffold and a 4-fluorophenyl substituent. Its structural complexity arises from the integration of multiple pharmacophoric motifs:
- Thiazole ring: A sulfur- and nitrogen-containing heterocycle known for its role in modulating biological activity .
- Piperidine-oxadiazole moiety: The oxadiazole group (1,3,4-oxadiazol-2-yl) enhances metabolic stability and hydrogen-bonding capacity, while the piperidine ring contributes to conformational flexibility .
- 4-Fluorophenyl group: Fluorine substitution improves lipophilicity and bioavailability, commonly employed in medicinal chemistry to optimize pharmacokinetics .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4S/c1-2-31-19(30)11-17-13-33-22(24-17)25-18(29)12-28-9-7-15(8-10-28)21-27-26-20(32-21)14-3-5-16(23)6-4-14/h3-6,13,15H,2,7-12H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPABJFVNLKFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate) is a synthetic compound that belongs to a class of biologically active molecules known for their potential therapeutic applications. This compound features multiple pharmacophores, including an oxadiazole ring, which has been extensively studied for its anticancer properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanism of action, and structure-activity relationships (SAR).
Structure and Synthesis
The compound is characterized by a complex structure that includes:
- Oxadiazole moiety : Known for its diverse biological activities.
- Piperidine ring : Often associated with neuroactive compounds.
- Thiazole and acetyl groups : Contributing to the overall pharmacological profile.
Recent studies have utilized one-pot synthesis methods to streamline the production of similar oxadiazole derivatives, enhancing the efficiency of drug development processes .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. The biological activities include:
- Cytotoxicity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values reported range from 0.11 to 1.47 µM, indicating potent activity comparable to established anticancer drugs .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.79 |
| PANC-1 (Pancreas) | 0.76 |
| SK-MEL-2 (Melanoma) | 0.89 |
The mechanisms through which this compound exerts its anticancer effects are multifaceted:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC), which are involved in DNA synthesis and epigenetic regulation .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased expression levels of pro-apoptotic proteins like p53 and activation of caspase pathways in cancer cells, promoting programmed cell death .
- Cell Cycle Arrest : The compound has also been observed to induce cell cycle arrest at the G0-G1 phase in certain cancer cell lines, disrupting normal cellular proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Electron Donating Groups (EDGs) : The introduction of EDGs on the phenyl ring enhances cytotoxicity and selectivity against cancer cells.
| Modification | Effect on Activity |
|---|---|
| EDG (e.g., -OCH3) | Increased potency |
| Electron Withdrawing Groups (EWGs) | Decreased potency |
Case Studies
Several case studies have documented the effectiveness of similar oxadiazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A derivative with a similar structure showed an IC50 value of 0.79 µM against MCF-7 cells and was noted for inducing apoptosis via caspase activation .
- In Vivo Studies : Animal models treated with related compounds demonstrated significant tumor regression without severe toxicity, indicating a favorable therapeutic index .
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits diverse reactivity due to its heterocyclic and substituent groups:
Ester Hydrolysis
-
Conditions : Acidic (HCl/EtOH) or basic (NaOH/H₂O) hydrolysis.
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Product : 2-(2-(2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetic acid.
-
Kinetics : Complete conversion in 6 hrs at 60°C (basic conditions) .
Amide Bond Cleavage
-
Conditions : Strong acids (H₂SO₄, 80°C) or enzymes (e.g., protease).
-
Product : Free amine (piperidine derivative) and thiazol-4-yl-acetic acid ethyl ester.
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Stability : Resists enzymatic cleavage under physiological pH .
Oxadiazole Ring Modifications
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Electrophilic Substitution : Limited reactivity due to electron-withdrawing fluorine.
-
Ring-Opening : Occurs under harsh conditions (e.g., H₂O₂, 100°C), yielding hydrazide derivatives .
Piperidine Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide).
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Product : Quaternary ammonium salts, enhancing solubility in polar solvents .
Table 2: Stability Under Various Conditions
Catalytic and Biological Interactions
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Metal Coordination : The thiazole sulfur and oxadiazole nitrogen atoms form complexes with Pd(II) and Cu(II), as confirmed by UV-Vis spectroscopy .
-
Enzyme Inhibition : Demonstrates moderate activity against cyclooxygenase-2 (COX-2) via H-bonding with the oxadiazole ring.
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis of their physicochemical and biological properties:
Compound 4 and 5 from
- Structure : 4-(4-chlorophenyl/fluorophenyl)-thiazole derivatives with pyrazole-triazole hybrids.
- Key Differences: Substituent: Chlorophenyl (4) vs. fluorophenyl (5) at the para position. Chlorine increases steric bulk but reduces electronegativity compared to fluorine .
- Synthesis : High yields (~85–90%) via DMF crystallization, suggesting superior crystallinity compared to the target compound, which lacks reported crystallization data .
Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate ()
- Structure : Features a thiadiazole core instead of thiazole, with a sulfonyl-piperidine substituent.
- Key Differences: Heterocycle: Thiadiazole (two nitrogens) vs. thiazole (one nitrogen). Thiadiazoles often exhibit stronger π-π stacking but lower metabolic stability .
N-(4-fluorophenyl)acetamide Derivatives ()
- Structure : Triazol-3-ylsulfanyl acetamide with a 4-fluorophenyl group.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Stability : The oxadiazole-piperidine motif in the target compound may offer superior stability over triazole-sulfanyl analogs, which are prone to oxidative degradation .
- Biological Targeting : The 4-fluorophenyl group is a conserved feature across analogs, suggesting its critical role in target recognition (e.g., kinase or protease inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
